2-Piperidinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidinols in Pharmaceutical Research

Piperidinol is an important scaffold in medicinal chemistry. The table below summarizes key research on piperidinol-based compounds, which illustrates the scaffold's significance but also highlights that specific NMR data for the core structure is often embedded in studies of more complex molecules.

| Compound / Study Focus | Relevance / Key Finding | Reported Analytical Data |

|---|---|---|

| PIPD1 & FMD-88 [1] | Novel piperidinol-based MmpL3 inhibitors active against Mycobacterium abscessus. | Compound structures confirmed by (^1)H-NMR, (^{13})C-NMR, and mass spectrometry [1]. |

| Anti-tuberculosis Hit Optimization [2] | A commercially available piperidinol compound (1) identified as a hit against tuberculosis. | A 22-member library was synthesized; biological activity (MIC) was reported, but specific NMR shifts for the core 2-piperidinol were not provided [2]. |

| This compound as a Reaction Product [3] | A unique six-membered ring this compound derivative was identified as a major product of lysine oxidation. | Serves as a structural analogue, confirming the this compound motif can be a stable product in biochemical pathways [3]. |

How to Locate the Specific NMR Data

- Consult Specialized NMR Databases: Commercial spectral databases from suppliers like Sigma-Aldrich (which provides general NMR impurity data [4]) or dedicated platforms like SciFinder and Reaxys are the most reliable sources for curated NMR spectra of specific compounds.

- Search for Synthetic Procedures: The synthesis of simpler this compound derivatives or its use as a starting material in methodologies papers is more likely to contain full spectroscopic characterization.

- Predict the Spectrum: You can estimate the chemical shifts for this compound using standard values for piperidines and considering the effect of the hydroxyl group [5]. Protons on carbons adjacent to nitrogen and oxygen are typically deshielded.

To help visualize the general workflow for characterizing such a compound, the following diagram outlines the key steps from synthesis to data interpretation.

Experimental Workflow for NMR Characterization

A Path Forward for Your Research

I hope this information helps contextualize your search for this compound NMR data. Obtaining this specific spectrum likely requires querying a specialized analytical database.

References

- 1. Structure‐Based Design and Synthesis of Piperidinol ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol ... [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative deamination of lysine residues by polyphenols ... [sciencedirect.com]

- 4. Chemical Shifts of Impurities NMR [sigmaaldrich.com]

- 5. Chemical Shift Values NMR - Chemistry Steps Table [chemistrysteps.com]

Pharmaceutical Applications and Quantitative Data

Piperidine derivatives exhibit a broad spectrum of pharmacological activities. The table below summarizes some key applications and representative quantitative data.

| Pharmacological Activity | Representative Compound / Class | Key Molecular Target / Mechanism | Representative Quantitative Data (IC50/Ki) |

|---|---|---|---|

| Anticancer | N-(piperidine-4-yl)benzamide derivative [1] | Not Specified | IC₅₀ value 15-fold higher than Sorafenib [1] |

| IKKb inhibitor (EF24 analog) [2] | IκB kinase (IKKb) inhibition | Better IKKb inhibition than reference drug [2] | |

| Benzenesulfonamide derivatives [2] | Carbonic Anhydrase (CA) IX/XII inhibition | Potent inhibition of CA II, IX, XII [2] | |

| Antiviral | Adamantane-substituted piperidine [1] | Rimantadine-resistant influenza A strains | IC₅₀ = 7.7 µM [1] |

| Antimicrobial | Piperidine-4-one oxime derivative [1] | Antifungal (vs. Candida-51) | MIC more effective than amphotericin B [1] |

| α-Glucosidase Inhibition | Chiral 3,4-dihydroxy piperidine [3] | α-Glucosidase inhibition | IC₅₀ = 102.96 µM (3-4x higher than standard) [3] |

| Antidepressant | Piperine [1] | Antidepressant-like effects in mice | Demonstrated effect in chronic mild stress model [1] |

| Antipsychotic | Melperone [4] | Second-generation antipsychotic | Synthesized via pyridine hydrogenation [4] |

Synthesis and Experimental Protocols

Multiple synthetic strategies are employed to construct the piperidine ring, each with specific protocols and considerations.

Hydrogenation/Reduction of Pyridines

This is a fundamental method for converting readily available pyridines into piperidines [4].

- Typical Conditions: Reactions often use transition metal catalysts (e.g., Ru, Co, Ni, Pd, Rh) under high pressure of H₂ and elevated temperatures [4].

- Protocol Example (Cobalt Catalyst):

- A heterogeneous cobalt catalyst on titanium nanoparticles with melamine can be used.

- The reaction can be performed in water as a solvent without the need for acid additives.

- This method has been applied to the synthesis of drugs like Melperone [4].

- Key Considerations:

- Stereoselectivity: Achieving a specific isomer is a major challenge. For example, Glorius et al. developed Rh(I) and Pd-catalyzed methods for the diastereoselective cis-hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines [4].

- Chemoselectivity: The reaction can be tuned. For instance, Usuki et al. combined a Suzuki-Miyaura coupling with hydrogenation in a one-pot sequence to synthesize Donepezil, an Alzheimer's drug, under mild conditions [4].

Electroreductive Cyclization in Flow

This modern, environmentally friendly approach uses electricity instead of chemical reductants [5].

- Protocol Example:

- Reaction Setup: A flow microreactor with a glassy carbon (GC) cathode and a Pt plate anode, separated by a 40 µm gap [5].

- Conditions: Use THF as solvent with n-Bu₄N·ClO₄ as supporting electrolyte. The electricity passed is 2.15 F mol⁻¹ [5].

- Procedure: Pump a solution of an imine (e.g., benzylideneaniline) and a terminal dihaloalkane (e.g., 1,4-dibromobutane) through the microreactor.

- Mechanism: The imine is reduced at the cathode to a radical anion, which attacks the dihaloalkane. After a second reduction, the molecule cyclizes to form the piperidine [5].

- Key Advantage: This method avoids the use of stoichiometric metal reagents and toxic mercury cathodes used in older batch-type electrochemical methods [5].

The workflow for this synthesis is outlined below.

Intramolecular Cyclization of Alkenylamides

This method uses rhodium-catalyzed hydroformylation to trigger cyclization [6].

- Protocol Example:

- A catalytic amount of Rh₄(CO)₁₂ is used under CO/H₂ (1:1) at high pressure (82 atm).

- The substrate, a 3-butenamide, undergoes a highly regioselective hydroformylation directed by the amide group.

- The resulting aldehyde spontaneously reacts with the amide nitrogen to form a hemiamidal intermediate, which dehydrates and isomerizes to yield a dihydropyridone (a piperidinone), a valuable synthetic intermediate [6].

Pharmacophore Features and Structure-Activity Relationships (SAR)

The piperidine ring is a versatile scaffold, and its biological activity is highly dependent on substitution patterns.

- Stereochemistry: The three-dimensional orientation of substituents is critical. In gamma-secretase inhibitors, *cis-disubstituted piperidines were 5-10 times more active than their *trans-congeners [3].

- Substituent Effects:

- Hydrophobic Groups: The presence of hydrophobic groups like chlorine or fluorine is often essential for binding to the enzyme's active site [1].

- Chain Length: In diphenyl(piperidine-4-yl)methanol derivatives, increasing the carbon chain length reduced antitumor activity [1].

- Polar Groups: In α-glucosidase inhibitors, polar substituents (e.g., -OH, -NH₂) had a positive effect on inhibitory potential [3].

- Rigidity and Three-Dimensionality: The "escape from flatland" approach, which uses saturated, three-dimensional structures like spirocyclic piperidines, can improve interaction with protein binding sites and is a successful strategy in anticancer agent development [2].

Molecular Mechanisms and Signaling Pathways

Piperidine-based compounds exert their effects by modulating key cellular signaling pathways. The anticancer activities of piperine, a natural piperidine derivative, provide a clear example of this multi-target mechanism, as shown below.

Diagram: Piperine, a natural piperidine derivative, inhibits multiple pro-survival signaling pathways (PI3k/Akt, NF-κB, STAT-3) and induces cell cycle arrest, leading to mitochondrial-mediated apoptosis in cancer cells [7].

Conclusion and Research Directions

Piperidine remains a cornerstone heterocycle in medicinal chemistry. Future research directions include:

- Developing novel, stereoselective synthetic methods to access diverse piperidine scaffolds [4] [5].

- Applying computational methods like QSAR and molecular modeling to predict activity and optimize lead compounds, especially concerning challenges like cardiotoxicity (hERG inhibition) [8].

- Further exploration of the pharmacophore by creating spiro- and fused-ring systems to explore three-dimensional chemical space [2].

References

- 1. nucleus in the field of drug discovery | Future Journal of... Piperidine [fjps.springeropen.com]

- 2. Pharmacological Applications of Piperidine Derivatives [encyclopedia.pub]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. : Recent Advances in Synthesis and... Piperidine Derivatives [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of piperidine and pyrrolidine derivatives by... [beilstein-journals.org]

- 6. sciencedirect.com/topics/medicine-and-dentistry/ piperidine - derivative [sciencedirect.com]

- 7. Frontiers | Anticancer Applications and Pharmacological Properties of... [frontiersin.org]

- 8. Using the Correlation Intensity Index to Build a Model of ... [pmc.ncbi.nlm.nih.gov]

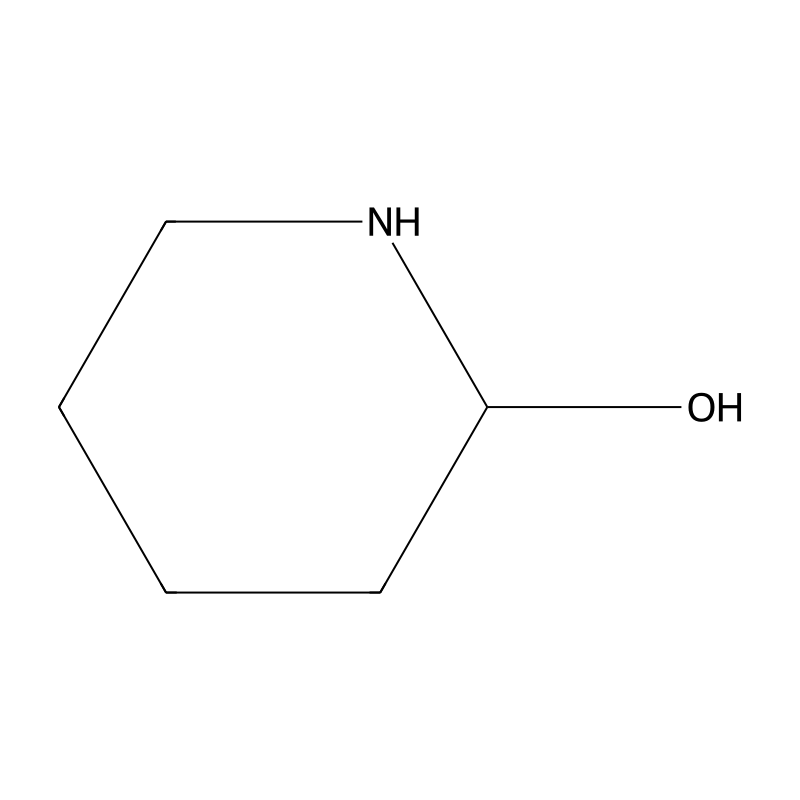

2-Piperidinol chiral center and stereochemistry

Chemical Identity of 2-Piperidinol

The table below summarizes the basic identifying information for this compound [1].

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 45506-41-0 [2] |

| Molecular Formula | C₅H₁₁NO [1] |

| IUPAC Name | Piperidin-2-ol |

A closely related compound is 2-Piperidinone (CAS 675-20-7), which has the formula C₅H₉NO and is the lactam form of this compound [3]. It's important to distinguish between these two in synthesis and analysis.

Stereochemistry & Synthesis

The core of your query revolves around the chiral center at the second carbon of the piperidine ring. The substituents on this carbon are -OH, -H, -N-, and the rest of the carbon chain, which are all different, making it a chiral center [4].

- As a Chiral Building Block: 2-Piperidone (the lactam) is a precursor for creating chiral 3-Piperidinol alkaloids. Researchers have prepared an enantiomeric pair of a 2-piperidone building block using methods like bakers' yeast reduction of a β-keto ester or lipase-mediated transesterification [5].

- Formation via Oxidative Deamination: A 2021 study identified a unique six-membered ring This compound derivative as a major product of the oxidative deamination of a lysine analog. This reaction, which can be mediated by polyphenols in the presence of copper ions, creates a dynamic equilibrium between an aldehyde and the this compound form [6]. This pathway is relevant in biochemical contexts like innate immunity.

Experimental Insights

The study on oxidative deamination provides a reproducible experimental protocol [6]:

- Reaction Setup: The lysine analog N-biotinyl-5-aminopentylamine (Bt-APA) was incubated with hen's eggshell membrane (a source of lysyl oxidase) in 0.1 M sodium phosphate buffer for 48 hours.

- Analysis & Identification: Reaction mixtures were analyzed by LC-MS and NMR.

- LC-MS identified three oxidized products.

- NMR analysis (with signals at 5.55, 5.90 ppm in ¹H-NMR and 71.92, 76.50 ppm in ¹³C-NMR) confirmed the structure of the this compound product, showing it exists as a mixture of diastereomers in solution.

The workflow for this experiment can be summarized as follows:

Research Context & Application

The market for this compound is growing, driven by its role as a key intermediate in pharmaceuticals, particularly for antidepressants and antipsychotics [2]. The demand for high-purity, single-enantiomer intermediates in drug development underscores the importance of the stereochemical research discussed above.

References

- 1. This compound | C5H11NO | CID 6397315 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 2. Global 2 - Piperidinol (CAS 45506-41-0) Market Forecast: AI Integration... [linkedin.com]

- 3. 2-Piperidinone - the NIST WebBook [webbook.nist.gov]

- 4. Stereochemistry [iverson.cm.utexas.edu]

- 5. 2-Piperidone Type of Chiral Building Block for 3-Piperidinol ... [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative deamination of lysine residues by polyphenols generates an... [pmc.ncbi.nlm.nih.gov]

Natural Sources and Key Piperidine Alkaloids

Piperidine alkaloids are a widespread class of natural products characterized by a saturated six-membered ring containing five methylene groups and one amine group [1]. The following table summarizes prominent piperidine alkaloids and their natural plant sources.

| Alkaloid Name | Major Natural Source | Plant Family | Key Biological Activities / Notes |

|---|---|---|---|

| Piperine | Piper nigrum (Black Pepper) [2] [3] [1] | Piperaceae | Responsible for pungent taste; enhances bioavailability of drugs; shows anti-inflammatory, antioxidant, antimicrobial activity [3] [1] |

| Coniine | Conium maculatum (Poison Hemlock) [3] [4] | Apiaceae | Highly toxic; nicotinic acetylcholine receptor (nAChR) agonist; causes respiratory failure [3] |

| Lobeline | Lobelia inflata (Indian Tobacco) [3] [1] | Campanulaceae | Mixed nAChR agonist/antagonist; used for smoking cessation, respiratory conditions, CNS disorders [3] [1] |

| Anabasine | Nicotiana spp. (Tobacco) [3] | Solanaceae | nAChR agonist [3] |

| Ammodendrine | Lupinus spp. (Lupins) [3] | Fabaceae | Associated with teratogenic effects (e.g., crooked calf disease) [3] |

| 1-Deoxynojirimycin | Morus alba (White Mulberry) [3] | Moraceae | Potent α-glycosidase inhibitor; potential for hyperglycemia and obesity treatment [3] |

| Cytisine | Laburnum anagyroides [3] | Fabaceae | nAChR agonist; structure contains piperidine fused with quinolizidine [3] |

| Norditerpenoid Alkaloids (e.g., Aconitine, Methyllycaconitine) | Aconitum and Delphinium genera (e.g., Monkshood, Larkspur) [3] | Ranunculaceae | High biological activity; interact with voltage-gated sodium channels (VGSCs) and nAChRs; highly poisonous but have therapeutic potential (e.g., Lappaconitine HBr used as anti-arrhythmic in Russia) [3] |

Experimental Protocols for Key Activities

For researchers aiming to evaluate the bioactivity of piperidine alkaloids, here are detailed methodologies for two key assays cited in recent literature.

Protocol for Assessing Anti-Aggregation and Anti-Glycation Potential

A 2025 study investigated the interaction of the piperidine alkaloid lobeline with the model protein ovalbumin (OVA) to assess its anti-fibrillation and anti-glycation potential [5].

Protein Binding and Stability:

- Fluorescence Spectroscopy: Prepare OVA solution in phosphate buffer (pH 7.4). Titrate with increasing concentrations of lobeline. Measure fluorescence quenching at an excitation wavelength of 280 nm and emission spectrum between 290-450 nm. Analyze data using Stern-Volmer equation to confirm static quenching and calculate binding constant (K~b~) [5].

- Isothermal Titration Calorimetry (ITC): Load OVA solution into the sample cell and lobeline solution into the syringe. Perform successive injections to measure heat change. Fit data to determine thermodynamic parameters (ΔH, ΔS, K~a~), confirming an entropy-driven, exothermic interaction [5].

- Differential Scanning Calorimetry (DSC): Scan OVA and OVA-lobeline complex under controlled temperature increase. Measure the transition midpoint (T~m~) to demonstrate lobeline-induced stabilization of OVA [5].

- Circular Dichroism (CD) Spectroscopy: Record far-UV CD spectra (e.g., 190-250 nm) of OVA with and without lobeline to detect any ligand-induced conformational changes in the protein's secondary structure [5].

Anti-Aggregation Assay:

- Fibril Induction: Incubate OVA solution at high temperature (e.g., 65°C) for several hours in an agitated state to induce fibril formation [5].

- Inhibition Test: Co-incubate OVA with lobeline during the fibrillation process.

- Detection and Quantification:

- Use Thioflavin T (ThT) Assay: ThT fluorescence increases upon binding to amyloid-like fibrils (Ex/Em ~440/485 nm). Reduced fluorescence in lobeline-treated samples indicates inhibition of fibrillation [5].

- Use Nile Red (NR) and ANS Assay: These dyes bind to hydrophobic patches exposed during aggregation. Monitor fluorescence to track aggregation.

- Turbidity Measurements: Measure apparent absorbance at 400-600 nm as an indicator of large aggregate formation.

- Morphological Studies: Use transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize and confirm the absence of fibrillar structures in treated samples [5].

Anti-Glycation and Antioxidant Assay:

- Glycation Model: Incubate OVA with D-fructose for several days to generate advanced glycation end-products (AGEs).

- Treatment: Include lobeline in the glycation system.

- Measurement: Monitor the fluorescence of AGEs (Ex/Em ~370/440 nm). A reduction in fluorescence in lobeline-treated samples indicates anti-glycation activity. Assess antioxidant activity through standard assays like DPPH or FRAP [5].

General Synthesis of Piperidin-4-one Derivatives

The piperidin-4-one ring is a key scaffold for many bioactive alkaloids and can be synthesized via a Mannich condensation reaction [6].

- Reaction: Conduct a one-pot cyclocondensation between an aromatic aldehyde, a ketone (e.g., ethylmethylketone), and ammonium acetate.

- Procedure: Mix the aldehyde (e.g., 2 mmol), ketone (e.g., 2 mmol), and ammonium acetate (e.g., 1.5 mmol) in absolute ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC. After completion, cool the mixture to room temperature. Pour the reaction mixture into crushed ice with stirring. Filter the separated solid and recrystallize it from ethanol to obtain the pure 2,6-disubstituted piperidin-4-one derivative [6].

- Modification: This method can be adapted using different aliphatic ketones (e.g., acetone, dibenzyl ketone) and amines (e.g., methylamine) to create a diverse library of 2,3,6-trisubstituted and 3,5-disubstituted piperidin-4-ones [6].

Biosynthetic Pathway of Piperidine Alkaloids

The core piperidine ring in many plant-derived alkaloids is biosynthesized from the amino acid L-lysine. The following diagram illustrates the key enzymatic steps in this pathway.

This pathway is fundamental to the formation of a vast array of piperidine alkaloids in nature [7] [1].

Pharmaceutical Relevance and Research Directions

Piperidine alkaloids exhibit a remarkable "dose-dependent duality" – they can be highly toxic at one dose and therapeutically beneficial at another [3]. This makes them valuable as both lead compounds for drug development and tools for studying biological systems.

- Neurological Targets: Alkaloids like coniine, cytisine, and lobeline act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), informing the development of drugs for neurological disorders and addiction [3]. Methyllycaconitine (MLA) is a potent competitive antagonist selective for the α7-nAChR subtype [3].

- Cardiovascular and Pain Targets: Norditerpenoid alkaloids from Aconitum and Delphinium interact with voltage-gated sodium channels (VGSCs). While aconitine is a lethal cardiotoxin that activates VGSCs, lappaconitine is a blocker and its salt (allapinine) is used clinically as an anti-arrhythmic drug [3].

- Metabolic Disorders: 1-Deoxynojirimycin from white mulberry is a potent α-glycosidase inhibitor, making it a candidate for treating hyperglycemia and obesity [3].

- Emerging Sources: Recent research highlights piperidine polyketide alkaloids (PPAs) of bacterial origin, particularly from actinomycetes. These compounds feature complex structures (e.g., indolizidine, quinolizidine) and represent a promising frontier for discovering new antibiotics and bioactive agents [8].

References

- 1. Piperidine Alkaloids [alkaloids.alfa-chemistry.com]

- 2. Piperidine alkaloids [en.wikipedia.org]

- 3. Poisonous Piperidine Plants and the Biodiversity of ... [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Alkaloids - Poisonous Plants - Cornell University [poisonousplants.ansci.cornell.edu]

- 5. Probing the Molecular Interactions of Piperidine Lobeline with... Alkaloid [pubmed.ncbi.nlm.nih.gov]

- 6. A review on the synthesis and biological activities of... [ijpsr.com]

- 7. sciencedirect.com/topics/chemistry/ piperidine - alkaloid [sciencedirect.com]

- 8. polyketide Piperidine of bacterial origin: Occurrence... alkaloids [pubmed.ncbi.nlm.nih.gov]

2-Piperidinol hydrogen bonding capacity

Molecular Analysis of 2-Piperidinol

This compound is a heterocyclic compound featuring both a secondary amine group (-NH-) and a hydroxyl group (-OH) on its ring. This structure allows it to be a versatile player in hydrogen bonding.

- Hydrogen Bond Donors: The hydrogen atoms on the hydroxyl (O-H) and the hydrogen atom on the secondary amine (N-H) can act as strong hydrogen bond donors [1] [2]. These H atoms, bonded to electronegative O and N, carry significant partial positive charges.

- Hydrogen Bond Acceptors: The lone pairs on the oxygen atom of the hydroxyl group and the lone pair on the nitrogen atom of the amine can function as hydrogen bond acceptors [1] [3].

The following diagram maps these donor and acceptor sites onto the this compound molecule.

Diagram: Visualization of hydrogen bond donor and acceptor sites on a this compound molecule.

Hydrogen Bond Capacity

Based on its functional groups, the theoretical hydrogen bonding capacity of this compound can be summarized as follows.

| Feature | Description / Capacity | Rationale |

|---|---|---|

| Total Hydrogen Bond Donors | 2 | One from the O-H group and one from the N-H group [1] [4]. |

| Total Hydrogen Bond Acceptors | 2 | Two atoms with lone pairs: the oxygen and the nitrogen [1] [3]. |

| Expected Bond Strength | Moderate | Typical for O-H···O/N and N-H···O/N bonds, with energies often in the 5-29 kJ/mol range [1] [2]. |

| Type of Bonds | Can form both Intermolecular and Intramolecular bonds [1] [2]. | Intermolecular bonds influence melting/boiling points; intramolecular bonds can influence the molecule's preferred shape (conformation). |

Experimental Characterization Protocols

To move from theoretical prediction to experimental confirmation, here are detailed methodologies for key techniques.

Infrared (IR) Spectroscopy

This technique detects hydrogen bonding through its effect on the vibration frequency of O-H and N-H bonds.

- Sample Preparation: Analyze the compound as a solid KBr pellet and in a dilute solution in a non-polar solvent (e.g., CCl4 or CHCl3) [1] [2].

- Experimental Procedure:

- Record the IR spectrum of the dilute solution first. In this isolated state, molecules are mostly free of intermolecular hydrogen bonds, showing the "free" O-H and N-H stretching frequencies (typically around 3600-3500 cm⁻¹).

- Record the IR spectrum of the solid pellet. In the solid state, molecules are packed closely, promoting intermolecular hydrogen bonding.

- Expected Results & Interpretation: The formation of hydrogen bonds weakens and lengthens the O-H and N-H bonds. This causes a significant shift of their stretching vibrations to lower frequencies (a red shift or bathochromic shift) in the solid-state spectrum compared to the solution spectrum. A broadened absorption band in the 3500-3200 cm⁻¹ region is a classic indicator of hydrogen bonding [1] [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR, is sensitive to the electronic environment of atoms, which is altered by hydrogen bonding.

- Sample Preparation: Prepare a sample in a common deuterated solvent (e.g., CDCl3). For studies on concentration-dependent association, prepare a series of samples with varying concentrations.

- Experimental Procedure:

- Acquire a standard ¹H NMR spectrum.

- Note the chemical shift (δ) of the O-H and N-H protons. These protons are often broad and their chemical shifts can vary.

- To confirm concentration dependence, run NMR on a highly concentrated solution and a very dilute solution.

- Expected Results & Interpretation: Increased hydrogen bonding at higher concentrations deshields the proton, causing its signal to shift downfield (to a higher δ value) [1] [5]. For example, a shift from δ 4.5 ppm in a dilute solution to δ 7.0 ppm in a concentrated solution would be strong evidence for intermolecular hydrogen bonding. Solid-state NMR can provide even more direct evidence of hydrogen bond geometry [5].

X-ray Crystallography (Definitive Method)

This is the most powerful technique as it provides a direct, three-dimensional picture of the molecule and its interactions in the solid state.

- Sample Preparation: Grow a high-quality single crystal of this compound suitable for diffraction.

- Experimental Procedure:

- Mount the crystal on a diffractometer and collect X-ray diffraction data at a controlled temperature (e.g., 100 K to reduce atomic motion).

- Solve and refine the crystal structure.

- Expected Results & Interpretation: The refined structure will show precise atomic positions. You can directly measure:

- The H···Acceptor distance (expected to be less than the sum of the van der Waals radii, e.g., < 270 pm for H···O) [1].

- The Donor-H···Acceptor angle. Angles closer to 180° indicate stronger, more linear hydrogen bonds [1].

- The overall molecular packing in the crystal, revealing the network of intermolecular hydrogen bonds.

Relevance in Drug Design

In drug discovery, hydrogen bonding is a primary mechanism for molecular recognition between a ligand and its biological target.

- Target Binding and Specificity: The -OH and -NH groups of a this compound-derived drug can form specific hydrogen bonds with complementary acceptor and donor groups on a protein target (e.g., backbone carbonyls, side chains of serine, threonine, aspartate, etc.) [6]. This specificity is crucial for achieving high potency and reducing off-target effects.

- Optimization of Binding Affinity: During lead optimization, medicinal chemists aim to "grow" the molecule into hydrophobic sub-pockets of the target. The goal is to balance strong, specific hydrogen bonding with favorable hydrophobic interactions [6]. Optimizing this mix of interactions is key to altering binding affinity and improving drug efficacy.

- Influence on Solubility and Permeability: The hydrogen bond donors and acceptors in this compound can improve the aqueous solubility of a drug candidate, which is desirable for formulation. However, too many can negatively impact its ability to cross cell membranes via passive diffusion. The Rule of 5 guidelines highlight that having no more than 5 H-bond donors and 10 H-bond acceptors is generally favorable for oral bioavailability.

A Practical Workflow for Characterization

For a new researcher approaching this problem, the following workflow is recommended.

Diagram: A recommended experimental workflow for characterizing hydrogen bonds, progressing from solution-based analysis to definitive solid-state structure.

Key Takeaways and How to Proceed

- Theoretical Capacity: this compound is predicted to have 2 hydrogen bond donors and 2 acceptors, making it a highly capable participant in a network of moderate-strength hydrogen bonds.

- Experimental Path: The path to confirmation involves IR and NMR spectroscopy for initial evidence, with X-ray crystallography providing the ultimate, unambiguous proof of hydrogen bond geometry and strength.

- Drug Design Value: This hydrogen-bonding profile makes this compound a valuable scaffold in drug discovery for mediating specific and high-affinity interactions with biological targets.

- Search specialized databases: Interrogate crystallographic databases like the Cambridge Structural Database (CSD). A search for "piperidinol" or related structures may reveal existing crystal structures with measured hydrogen bond parameters.

- Consult specialized literature: Perform a literature search on platforms like SciFinder or Reaxys for "this compound hydrogen bonding" or "piperidinol crystal structure" to find any published studies that have already investigated this molecule.

References

- 1. - Wikipedia Hydrogen bond [en.wikipedia.org]

- 2. Revision Notes - Hydrogen | Intermolecular Forces... | Sparkl Bonding [sparkl.me]

- 3. terminology - What is a hydrogen and donor? bond acceptor [chemistry.stackexchange.com]

- 4. : Definition, Types, and Examples Hydrogen Bond [chemistrylearner.com]

- 5. Weak, Broken, but Working—Intramolecular Hydrogen in... Bond [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Hydrophobic Interactions and Hydrogen at the... Bonding [journals.plos.org]

2-Piperidinol building block for pharmaceutical synthesis

Application Overview and Market Context

Piperidine rings are among the most common heterocycles in FDA-approved medications and drug candidates [1]. They serve as fundamental scaffolds for designing molecules for various therapeutic areas.

- Primary Applications: The main application of these building blocks is in the pharmaceutical industry, where they are used to synthesize Active Pharmaceutical Ingredients (APIs) and during drug discovery research [2] [3] [4]. A significant emerging application is in the development of novel antifungal agents, with research demonstrating potent activity against clinically relevant Candida species [5] [6].

- Market Growth: The market for piperidine building blocks is expanding steadily, driven by ongoing drug discovery and a shift towards more three-dimensional molecular architectures in drug design [3] [7]. The table below summarizes key market data.

| Market Aspect | Detail |

|---|---|

| Global Piperidine Building Blocks Market Size (2025) | US$ 109 million (projected) [3] |

| Global Piperidine Building Blocks Market Size (2031) | US$ 150 million (projected) [3] |

| Projected Compound Annual Growth Rate (CAGR) | 5.6% (2025-2031) [3] |

| US 2-Piperidinol Market Growth (2026-2033) | CAGR of 6.3% [8] |

| Key End-User Industries | Pharmaceuticals, Agrochemicals, Scientific Research [3] [4] |

Synthesis and Application Protocols

Here are detailed methodologies for the synthesis of piperidine derivatives and their incorporation into advanced drug delivery systems.

Protocol 1: Synthesis of N-Alkylpiperidine Antifungal Hybrid Molecules

This protocol, adapted from recent research, describes creating hybrid molecules with potent antifungal activity [5].

- Primary Objective: To synthesize a series of 2-(N-alkylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(N-alkylpiperidin-4-yl)decahydroisoquinoline derivatives and evaluate their antimycotic efficacy.

- Key Materials:

- Starting Materials: tert-Butyl 4-oxopiperidine-1-carboxylate, 1,2,3,4-tetrahydroisoquinoline, trans-decahydroisoquinoline.

- Reagents: Sodium triacetoxyborohydride (STAB), Hydrogen chloride (HCl) in diethyl ether, Aliphatic carboxylic acid chlorides (C4, C8, C12), Lithium aluminium hydride (LiAlH4), Aliphatic aldehydes (e.g., n-octanal, n-dodecanal).

- Solvents: Dichloromethane (DCM), Diethyl ether, Ethanol.

- Experimental Workflow:

The synthesis of the target compounds involves a multi-step pathway, with reductive amination as a key reaction.

Synthesis Pathways for N-Alkylpiperidine Antifungals

- Biological Evaluation:

- Assay: Broth microdilution assay according to CLSI guidelines.

- Procedure: Determine the Minimum Inhibitory Concentration (MIC) required for 100% growth inhibition (MIC₁₀₀). Begin with pre-screening against Yarrowia lipolytica. Test active compounds against clinically relevant strains like C. albicans, C. krusei, and C. glabrata.

- Key Findings: Activity is highly dependent on the length of the N-alkyl side chain. Compounds with a C12 (dodecyl) chain (e.g., 6i, 6f) showed the highest potency, with MIC values as low as 1.6 µg/mL against some Candida species. The free amine function is essential for activity [5].

Protocol 2: Preparation of Piperidine-Based Bioactive Films for Drug Delivery

This protocol outlines the synthesis of a piperidine propanenitrile derivative and its formulation into sodium alginate/poly(vinyl alcohol) bioactive films for potential controlled drug delivery applications [1].

- Primary Objective: To synthesize 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) and incorporate it into a polymeric film to create a system with antimicrobial properties.

- Key Materials:

- Chemicals: Piperidine, Ethyl cyanoacetate, Ethanol (absolute).

- Polymers: Sodium Alginate (SA), Poly(vinyl alcohol) (PVA).

- Equipment: Magnetic stirrer, Teflon casting dishes, FT-IR Spectrophotometer, NMR Spectrometer, SEM.

- Experimental Workflow:

Workflow for Piperidine-Based Bioactive Film Preparation

- Characterization & Bioactivity:

- Structural Confirmation: Confirm PPN structure using ¹H NMR and single-crystal X-ray diffraction. Analyze films using FTIR to confirm chemical bonding between PPN's cyano group and the polymers' hydroxyl groups.

- Morphology & Properties: Study film surface using Scanning Electron Microscopy (SEM), which typically reveals smooth, homogenous surfaces. Evaluate mechanical properties like tensile strength.

- Antimicrobial Activity: Assess using standard methods against bacterial (e.g., P. aeruginosa, S. aureus, E. coli) and fungal (e.g., C. albicans) species. These PPN-containing films have shown promising broad-spectrum antimicrobial potency [1].

Key Research and Development Insights

- Innovative Synthesis Techniques: A groundbreaking two-step strategy combining biocatalytic C–H oxidation and radical cross-coupling has been developed to simplify the synthesis of complex piperidines [7] [9]. This method uses enzymes to add a "handle" (a hydroxy group) to a specific position on the piperidine ring, which is then used in a nickel-catalyzed reaction to form new carbon-carbon bonds. This modular approach can reduce synthetic steps from up to 17 down to as few as 2-5, drastically cutting development time and cost [9].

- Strategic Imperative for 3D Architectures: The pharmaceutical industry is increasingly moving away from flat, 2D molecules (like pyridines) towards saturated, 3D structures (like piperidines) to improve drug specificity and performance [7]. This shift makes versatile and efficient synthetic routes to piperidine building blocks, such as this compound and its derivatives, critically important for modern drug discovery programs.

Reference List

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl) Antimycotics (2025). Arch Pharm.

References

- 1. Synthesis and crystal structure of piperidinyl propanenitrile ... [nature.com]

- 2. What is this compound (Cas 45506-41-0)? Uses, How It ... [linkedin.com]

- 3. Global Piperidine Building Blocks Market Growth 2025-2031 [infinitymarketresearch.com]

- 4. This compound (Cas 45506-41-0) Market Trends 2025–2033 [linkedin.com]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐ ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4 ... [pubmed.ncbi.nlm.nih.gov]

- 7. A simpler way to make complex piperidines - C&EN [cen.acs.org]

- 8. US this compound (Cas 45506-41-0) Market [linkedin.com]

- 9. New synthesis technique cuts drug development time and ... [phys.org]

Application Notes and Protocols: Piperidinol Derivatives as Antitubercular Agents

Then, I will now begin writing the main body of the application notes.

Introduction to Piperidinol Derivatives as Anti-Tubercular Agents

Tuberculosis (TB) remains a devastating global health crisis, with the emergence of multi-drug resistant strains exacerbating the urgent need for novel therapeutic approaches. The piperidinol scaffold has emerged as a promising structural backbone for developing new anti-tubercular agents with potent activity against Mycobacterium tuberculosis. This heterocycle contains a six-membered ring with one nitrogen atom and five carbon atoms in the sp³-hybridized state, allowing for diverse chemical modifications that fine-tune pharmacological properties. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis being widely explored in medicinal chemistry [1].

The structural similarity of piperidinol derivatives to existing orally bioavailable drugs such as haloperidol and penfluridol initially highlighted their potential as drug-like molecules [2] [3]. Furthermore, compounds bearing the 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold have demonstrated diverse bioactivities as antivirals, antibacterials, mu receptor agonists, and nociceptin receptor ligands, suggesting this is a biologically privileged scaffold for targeting various biological pathways [2]. Of particular significance is the fact that piperidinol-based anti-tubercular agents represent a novel chemotype that is unlikely to demonstrate cross-resistance with existing tuberculosis therapies, addressing a critical challenge in TB management [3].

Recent advances have elucidated the mechanism of action of specific piperidinol derivatives, with several compounds identified as efficient inhibitors of the mycolic acid transporter MmpL3 [4]. This membrane protein is essential for mycobacterial survival as it participates in the transport of trehalose monomycolate across the cell envelope, a critical step in the formation of the mycobacterial cell wall. The inhibition of this process leads to bacterial death through disruption of cell wall integrity, representing a promising target for novel anti-TB agents [4].

Anti-tubercular Activity of Piperidinol Derivatives

Quantitative Activity Data

Table 1: Anti-tubercular Activity and Cytotoxicity of Selected Piperidinol Derivatives

| Compound ID | MIC against M. tuberculosis (μg/mL) | Cytotoxicity LD50 (μg/mL) | Therapeutic Index |

|---|---|---|---|

| 1 | 1.5 | 17.9 | 11.9 |

| 4b | 1.4 | 18.2 | 13.3 |

| 4m | 1.7 | 18.7 | 11.0 |

| 4a | 3.8 | 17.9 | 4.7 |

| 4j | 3.6 | 17.7 | 4.9 |

| 4l | 3.1 | 18.0 | 5.8 |

| 4g | 3.9 | 25.8 | 6.6 |

| 4c | 5.2 | 35.7 | 6.8 |

| 4o | 4.7 | 19.0 | 4.1 |

| 4p | 5.9 | 19.3 | 3.3 |

| 2 | 10.4 | 19.5 | 1.9 |

| 4f | 18.8 | 27.7 | 1.5 |

Table 2: Anti-tubercular Activity of Piperidine-4-imine Derivatives

| Compound Structure Characteristics | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide | 6.25 | >10 |

| 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-N-hydroxyhydrazinecarbothioamide | 6.25 | >10 |

| 1-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]guanidine | 6.25 | >10 |

| 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarboxamide | 6.25 | >10 |

The anti-tubercular activity of piperidinol derivatives has been extensively evaluated through high-throughput screening campaigns and subsequent structure-activity relationship studies. Initial screening of commercially available compound libraries identified a novel piperidinol derivative (Compound 1) with promising anti-tuberculosis activity (MIC 1.5 μg/mL) and favorable drug-like characteristics [2]. This discovery prompted the synthesis and evaluation of expanded libraries of analogs, leading to the identification of compounds with enhanced potency and improved selectivity.

Among the most promising compounds identified were 4b (MIC 1.4 μg/mL) and 4m (MIC 1.7 μg/mL), which demonstrated not only excellent anti-tubercular activity but also acceptable therapeutic indices (>10) based on cytotoxicity screening in Vero cells [2]. The therapeutic index, calculated as the ratio of cytotoxic concentration to MIC, provides a critical measure of a compound's potential window for therapeutic use. The structural features associated with optimal activity include specific aromatic substitutions and stereochemical configurations that will be discussed in detail in the structure-activity relationship section.

Recent research has also explored piperidin-4-imine derivatives incorporating benzimidazole motifs, with several compounds demonstrating potent anti-tubercular activity (MIC 6.25 μg/mL) and favorable selectivity indices [5] [6]. These compounds were designed following Lipinski's rule of five to ensure favorable pharmacokinetic properties, and all 20 novel chemical entities in this series demonstrated drug-like characteristics without violating these fundamental principles [6].

Structure-Activity Relationship Analysis

The relationship between chemical structure and anti-tubercular activity has been systematically investigated through the synthesis and evaluation of focused compound libraries. Several key structural determinants of potency have emerged from these studies:

A-ring substitutions: The 4-chloro-3-trifluoromethylphenyl group at the 4-position of the piperidinol ring appears to be critical for potent activity. Removal of either the chloro or trifluoromethyl group significantly diminishes anti-tubercular activity, with compound 5b and 5c showing reduced activity (MIC 25 μg/mL) compared to the lead compound 4b (MIC 1.4 μg/mL) [2]. Complete removal of both substituents (compound 5a) led to a dramatic loss of activity (MIC 100 μg/mL).

C-ring modifications: The phenoxy C-ring tolerates certain substitutions, with 4-chloro (4a,b) and 4-trifluoromethyl (4m,n) analogs demonstrating the most potent anti-tubercular activity. In contrast, unsubstituted phenyl (4c,d and 4e,f) and 2,5-dimethyl substituted (4o,p) analogs showed reduced activity, indicating that electron-withdrawing groups at the para position enhance potency [2].

Stereochemical influences: Interestingly, no clear correlation between stereochemistry at the central secondary hydroxyl group and anti-tubercular activity has been established. Among eight pairs of enantiomers synthesized, the R isomers (4b, 4j, and 4l) of three pairs showed greater potency than their corresponding S isomers, while in the remaining five pairs, the S isomers demonstrated equal or greater activity compared to their R counterparts [2].

Hydroxyl group significance: The tertiary hydroxyl group at the 4-position of the piperidine ring plays a crucial role in activity, as its removal through dehydration (compound 5e) resulted in complete loss of anti-tubercular activity (MIC >200 μg/mL) [2]. Interestingly, replacement with a cyano group (compound 5d) maintained some activity (MIC 25 μg/mL), though reduced compared to the lead compound.

Chemical Synthesis Protocols

Synthesis of Piperidinol Analogs

The synthesis of piperidinol derivatives can be accomplished through several efficient synthetic routes, with the choice of method dependent on the specific substitution pattern desired.

Protocol 1: Synthesis via Epoxide Ring Opening

- Objective: To synthesize racemic piperidinol derivatives through epoxide ring opening [2].

- Materials: Commercially available piperidinol, racemic epoxide starting materials, anhydrous ethanol, silica gel for column chromatography.

- Procedure:

- Add piperidinol (1.0 equiv) and racemic epoxide (1.2 equiv) to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

- Heat the reaction mixture to reflux with stirring for 12-24 hours, monitoring reaction progress by TLC.

- Allow the mixture to cool to room temperature, then concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

- Characterize the purified diol products (1 and 2) by ( ^1H ) NMR, mass spectrometry, and melting point determination.

- Yield: This method typically provides good yields of 75-79% [2].

Protocol 2: Synthesis of Chiral Piperidinol Derivatives

- Objective: To synthesize enantiomerically pure piperidinol compounds [2].

- Materials: Optically active (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin, substituted phenol or thiophenol, cesium carbonate, acetonitrile, 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, ethanol, silica gel for column chromatography.

- Procedure:

- Synthesis of chiral epoxide intermediate (3): React optically active epichlorohydrin (1.0 equiv) with substituted phenol or thiophenol (1.1 equiv) in acetonitrile in the presence of cesium carbonate (1.5 equiv). Reflux the reaction mixture for 8-12 hours. Note: The yield may be limited by competing epoxide ring opening with the phenoxide nucleophile, but bis-substituted byproducts can be removed in subsequent purification steps.

- Coupling with piperidinol: Without purification, react the crude chiral epoxide derivative 3 with 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (1.0 equiv) in ethanol under reflux for 12-18 hours.

- Concentrate the reaction mixture and purify by silica gel column chromatography to obtain the chiral alcohol diols 4a-p.

- Yield: This two-step process typically provides overall yields of 19-50% after purification [2].

Protocol 3: Improved Synthesis via N-Benzylation

- Objective: To synthesize piperidinol derivatives via an improved route avoiding problematic deprotection steps [4].

- Materials: Piperidone precursor, benzyl bromide, potassium carbonate, dichloromethane (DCM), n-butyllithium (n-BuLi), appropriate aryl bromide, silica gel for column chromatography.

- Procedure:

- N-Benzylation: Dissolve piperidone (1.0 equiv) in anhydrous DCM. Add benzyl bromide (1.1 equiv) and excess potassium carbonate (2.5 equiv). Stir at room temperature for 4-6 hours, monitoring by TLC until complete consumption of starting material.

- Bromine-lithium exchange and nucleophilic addition: Cool the solution to -78°C under inert atmosphere. Add n-BuLi (1.1 equiv) dropwise, followed by the appropriate aryl bromide (1.0 equiv). Allow the reaction to warm slowly to room temperature and stir for 8-12 hours.

- Quench the reaction with saturated ammonium chloride solution, extract with DCM, dry over anhydrous magnesium sulfate, and concentrate.

- Purify the final product by silica gel chromatography.

- Yield: This optimized route provides yields of 30-60% and avoids the decomposition issues associated with previous methods [4].

Purification and Characterization

- Purification Protocol: All final compounds should be purified using flash column chromatography on silica gel with optimized solvent systems. For analytical evaluation, further purification by recrystallization from appropriate solvents (e.g., ethanol/water mixtures) may be employed to achieve higher purity.

- Characterization Methods: Fully characterize purified compounds using:

- ( ^1H ) NMR (500 MHz) and ( ^{13}C ) NMR spectroscopy

- Mass spectrometry (ESI or EI-MS)

- Melting point determination

- High-resolution mass spectrometry (HRMS) for novel compounds

- HPLC for purity assessment (>95% purity for biological testing)

Biological Evaluation Protocols

Anti-tubercular Activity Assessment

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

- Objective: To evaluate the anti-tubercular activity of piperidinol derivatives against Mycobacterium tuberculosis [2] [6].

- Materials: Mycobacterium tuberculosis H37Rv (ATCC 27294), Middlebrook 7H9 broth (supplemented with OADC), compound dilutions in DMSO, sterile 96-well plates, incubator.

- Procedure:

- Prepare serial dilutions of test compounds in Middlebrook 7H9 broth in 96-well plates, typically ranging from 0.1-100 μg/mL. Include controls (media only, bacterial growth control, and reference drug controls such as isoniazid or rifampicin).

- Standardize the bacterial inoculum to approximately 1-5 × 10( ^5 ) CFU/mL and add to each well except the media control.

- Incubate plates at 37°C for 7-14 days. The MIC is defined as the lowest concentration that prevents visible growth.

- For more precise determination, add resazurin indicator (0.02%) and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth, allowing MIC determination [6].

- Quality Control: Include reference strains with known MIC values to ensure assay validity.

Protocol 5: Activity Against Non-tuberculous Mycobacteria

- Objective: To determine activity of piperidinol derivatives against Mycobacterium abscessus [4].

- Materials: Mycobacterium abscessus smooth reference strain CIP104536T, cation-adjusted Mueller-Hinton broth (CaMHB), compound dilutions, 96-well plates, incubator.

- Procedure:

- Prepare compound dilutions in CaMHB according to CLSI guidelines [4].

- Standardize bacterial suspension to approximately 1-5 × 10( ^5 ) CFU/mL and add to compound dilutions.

- Incubate at 37°C for 3-5 days and determine MIC as the lowest concentration preventing visible growth.

- For intracellular activity assessment, infect macrophages with M. abscessus, treat with compounds, and determine bacterial burden after incubation.

Cytotoxicity Assessment

Protocol 6: Evaluation of Cytotoxicity in Mammalian Cells

- Objective: To determine the cytotoxic concentration (LD( _{50} )) and calculate therapeutic indices [2] [6].

- Materials: Vero cells (African green monkey kidney cells), RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), compound dilutions, 96-well tissue culture plates, resazurin indicator, fluorescence plate reader.

- Procedure:

- Seed Vero cells in 96-well plates at a density of 1 × 10( ^4 ) cells/well and incubate for 24 hours at 37°C in 5% CO( _2 ).

- Add test compounds at serial dilutions and incubate for 72 hours.

- Add resazurin solution (10% v/v) and incubate for an additional 2-4 hours.

- Measure fluorescence at excitation 530 nm/emission 590 nm. Calculate the percentage cell viability relative to untreated controls.

- Determine the IC( _{50} ) value (concentration reducing cell viability by 50%) using appropriate software (e.g., GraphPad Prism).

- Therapeutic Index Calculation: Calculate the selectivity index (SI) as the ratio of IC( _{50} ) for Vero cells to MIC for M. tuberculosis.

In Vivo Efficacy Evaluation

Protocol 7: Assessment of In Vivo Anti-tubercular Activity

- Objective: To evaluate efficacy and toxicity of lead compounds in mouse models of tuberculosis [2].

- Materials: Mycobacterium tuberculosis-infected mice, test compounds, vehicle controls, reference drugs, equipment for compound administration and monitoring.

- Procedure:

- Administer test compounds to infected mice via appropriate route (oral, intraperitoneal) at various doses (e.g., 50-200 mg/kg).

- Monitor animals daily for signs of toxicity (weight loss, behavior changes, mortality).

- After treatment period, sacrifice animals and determine bacterial loads in lungs and spleen by plating organ homogenates on Middlebrook 7H11 agar.

- Assess survival rates and statistical significance compared to control groups.

- Note: Previous studies have reported severe adverse effects at doses higher than 50-100 mg/kg for some piperidinol derivatives, necessitating careful dose optimization and monitoring [2].

Mechanism of Action Studies

MmpL3 Inhibition Studies

Protocol 8: Evaluation of MmpL3 Inhibition

- Objective: To assess the effect of piperidinol derivatives on mycolic acid transport via MmpL3 inhibition [4].

- Materials: Mycobacterium strains, PIPD1 compound, ( ^{14}C )-labeled trehalose, thin layer chromatography (TLC) supplies, phosphorimager.

- Procedure:

- Treat mycobacterial cultures with compounds at relevant concentrations.

- Pulse with ( ^{14}C )-labeled trehalose for 4-6 hours.

- Extract lipids and analyze by TLC.

- Visualize using phosphorimager - MmpL3 inhibition results in accumulation of trehalose monomycolate (TMM) and decreased trehalose dimycolate (TDM).

- Interpretation: Decreased TDM/TMM ratio indicates inhibition of mycolic acid transport.

The following diagram illustrates the mechanism of MmpL3 inhibition by piperidinol derivatives:

Figure 1: Mechanism of MmpL3 inhibition by piperidinol derivatives. Compounds such as PIPD1 bind to the MmpL3 transporter, inhibiting the transport of trehalose monomycolate (TMM) and subsequent conversion to trehalose dimycolate (TDM), ultimately leading to bacterial death through disrupted cell wall formation [4].

Molecular Docking Studies

Protocol 9: Molecular Docking with Target Enzymes

- Objective: To predict binding interactions and affinity of piperidinol derivatives with molecular targets such as MmpL3 or enoyl-acyl carrier protein (ACP) reductase [4] [5].

- Materials: Crystal structure of target protein (e.g., PDB code 1ZID for enoyl-ACP reductase), docking software (e.g., AutoDock Vina, Schrodinger Suite), compound structures in appropriate format.

- Procedure:

- Prepare protein structure by removing water molecules, adding hydrogen atoms, and defining binding site.

- Prepare ligand structures by energy minimization and conversion to appropriate format.

- Perform docking simulations using validated parameters.

- Analyze binding poses, interaction distances, and binding energies.

- Validate docking protocol by redocking known inhibitors.

- Note: Studies have shown that piperidinol derivatives such as PIPD1 form hydrogen bonds with key residues (D618, Y219, D258) in MmpL3 and engage in π-π interactions with F262 and F622 [4].

Conclusion and Future Perspectives

Piperidinol derivatives represent a promising class of anti-tubercular agents with demonstrated activity against both Mycobacterium tuberculosis and non-tuberculous mycobacteria. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for synthesizing, evaluating, and understanding the mechanism of action of these compounds. While challenges remain—particularly regarding the narrow therapeutic window observed with some derivatives in vivo—the continued optimization of this chemical class may yield candidates with improved efficacy and safety profiles.

Future research should focus on addressing cytotoxicity concerns through rational medicinal chemistry approaches, exploring novel substitution patterns to enhance selectivity, and conducting comprehensive ADMET studies to identify candidates with optimal pharmacokinetic properties. Additionally, investigation of combination therapies incorporating piperidinol derivatives with existing anti-tubercular drugs may reveal synergistic effects that could overcome resistance and improve treatment outcomes. The continued exploration of the piperidinol scaffold represents a valuable strategy in the global effort to combat tuberculosis, particularly in the face of rising drug resistance.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and ... [mdpi.com]

- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis, and biological evaluation of ... [sciencedirect.com]

- 4. Structure‐Based Design and Synthesis of Piperidinol ... [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Design, development, drug-likeness, and molecular docking... [academia.edu]

- 6. Design, development, drug-likeness, and molecular docking studies of... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 2-Piperidinol-Based Hindered Amine Light Stabilizers (HALS) in Polymer Science

Introduction to Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) represent a revolutionary class of compounds that have transformed the durability and service life of polymeric materials since their commercial introduction. These stabilizers, derived primarily from 2,2,6,6-tetramethylpiperidinol scaffolds, function through a unique cyclic mechanism that provides exceptional protection against photo-oxidative degradation. Unlike traditional ultraviolet (UV) absorbers that operate by filtering harmful radiation, HALS do not absorb UV light in any significant manner but instead act as highly efficient radical scavengers that interrupt the degradation cascade at multiple points. This multifunctional capability enables HALS to deliver superior performance at significantly lower concentrations compared to conventional stabilizers, making them particularly valuable for applications requiring long-term weathering resistance such as automotive coatings, agricultural films, and outdoor construction materials.

The core structural feature of all HALS compounds is the sterically hindered piperidine ring, specifically the 2-piperidinol (2-hydroxypiperidine) structure where the nitrogen-centered functional group is protected by four methyl groups at the 2,6-positions. This strategic hindrance prevents the amine functionality from undergoing undesirable side reactions while allowing it to participate in the radical trapping processes that characterize the HALS mechanism. The exceptional efficiency of HALS is quantified by their ability to protect polymers through a regenerative cycle where a single HALS molecule can neutralize multiple radical species before being eventually consumed through secondary reactions. The following sections provide comprehensive technical information, experimental protocols, and formulation guidelines to optimize the performance of this compound-based HALS across various polymer systems.

Chemical Foundation of this compound Stabilizers

Core Molecular Structure and Properties

The fundamental building block of hindered amine light stabilizers is the 2,2,6,6-tetramethyl-4-piperidinol structure, which provides the steric hindrance essential for both the stability and functionality of these compounds. The tetra-substitution pattern around the piperidine nitrogen creates a protected reactive center that can participate in radical scavenging while resisting degradation, alkylation, or other deactivating side reactions. The This compound moiety specifically refers to the hydroxy group at the 4-position of the piperidine ring, which enhances compatibility with polar polymer matrices and can serve as a synthetic handle for further derivatization to tailor physical properties such as molecular weight, volatility, and solubility.

Table 1: Fundamental Properties of this compound and Representative HALS Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | Primary Applications |

|---|---|---|---|---|---|

| This compound | 101.15 | Not Specified | 180.4 | Moderate | Chemical intermediate |

| Tinuvin 770 | 481 | 81-85 | Decomposes | Low | Polypropylene, thick sections |

| Tinuvin 622 | 3100-4000 | 110-150 | Not Applicable | Very Low | Polyolefin films, fibers |

| Chimassorb 944 | >2000 | 115-125 | Not Applicable | Very Low | LDPE films, engineering plastics |

The steric hindrance in HALS molecules is quantified by the degree of substitution on the piperidine ring, with tetramethyl substitution representing the optimal configuration for most applications. This structural feature directly influences the redox potential of the amine functionality, enabling the formation of stable nitroxyl radicals while preventing the irreversible formation of nitrone species that would terminate the stabilizer's efficacy. Higher molecular weight HALS derivatives, such as oligomeric or polymeric forms, are designed through N-alkylation or N-alkoxylation of the this compound precursor to reduce volatility and extraction susceptibility while maintaining the essential radical scavenging capability of the hindered amine center.

Stabilization Mechanisms

The Denisov Cycle: Radical Trapping Mechanism

The primary stabilization mechanism of HALS involves a complex series of reactions collectively known as the Denisov Cycle, named after the Russian chemist Evguenii T. Denisov who first proposed this cyclic regeneration process. This mechanism explains how a catalytic quantity of HALS can provide prolonged protection against polymer degradation by continuously regenerating the active stabilizer species. The cycle begins when the hindered amine (represented as R₂NH) undergoes oxidation to form a stable nitroxyl radical (R₂NO•), which serves as the key intermediate responsible for trapping damaging alkyl radicals generated during photo-oxidation.

The nitroxyl radical subsequently reacts with polymer alkyl radicals (P•) to form amino ethers (R₂N-OP) that can further react with peroxy radicals (POO•) and hydroperoxides (POOH) to regenerate the nitroxyl radical while converting these reactive species into stable, non-radical products. This continuous regeneration allows a single HALS molecule to neutralize multiple radical chains before eventually being consumed through termination reactions or side processes. The exceptional efficiency of this cycle is demonstrated by the fact that HALS can achieve stabilization effects at concentrations 5-10 times lower than those required for conventional UV absorbers or phenolic antioxidants, making them particularly valuable for applications where low additive loading is desirable.

Diagram 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS. The nitroxyl radical (R₂NO•) serves as the key intermediate that traps polymer alkyl radicals (P•) and is regenerated through reactions with peroxy radicals (POO•) and hydroperoxides (POOH).

Secondary Stabilization Mechanisms

Beyond the primary radical scavenging described by the Denisov Cycle, HALS demonstrate multiple secondary stabilization mechanisms that contribute to their overall effectiveness. These include:

Hydroperoxide Decomposition: HALS and their transformation products can catalytically decompose hydroperoxides (POOH) without generating additional free radicals, thereby preventing the initiation of new degradation chains. This non-radical decomposition pathway is particularly important during the later stages of polymer degradation when hydroperoxide concentrations accumulate and would otherwise accelerate the oxidation process through bimolecular initiation reactions.

Quenching of Excited States: Although not their primary mode of action, certain HALS derivatives can deactivate excited chromophores in polymers through energy transfer mechanisms, particularly carbonyl groups that form during photo-oxidation. This excited state quenching provides an additional layer of protection by preventing the Norrish-type reactions that would otherwise lead to chain scission and additional radical formation.

Complexation with Metal Impurities: The basic amine functionality in HALS can complex with pro-oxidant metal ions that may be present as contaminants in polymers, thereby reducing their catalytic activity in hydroperoxide decomposition reactions. This metal deactivation effect is particularly valuable in polyolefins that may contain residual catalyst metals from polymerization processes.

The relative contribution of each mechanism depends on the specific HALS structure, polymer substrate, and environmental conditions. However, the radical scavenging capability remains the dominant stabilization pathway, accounting for approximately 70-80% of the overall protective effect in most polyolefin applications.

Formulation Guidelines

Polymer-Specific Recommendations

The effectiveness of HALS varies significantly across different polymer systems due to differences in chemical compatibility, catalyst residues, processing conditions, and inherent susceptibility to photo-oxidation. The following guidelines provide optimized approaches for major polymer categories:

Polyolefins (PP, PE): HALS demonstrate exceptional performance in polypropylene and polyethylene, typically used at concentrations of 0.1-0.5% by weight. In thin-film applications, higher molecular weight HALS (e.g., Chimassorb 944, Tinuvin 622) are preferred due to their lower migration rates and reduced potential for extraction. For fiber applications, medium molecular weight derivatives (e.g., Tinuvin 770) offer an optimal balance between mobility and retention. Polypropylene homopolymers generally require higher HALS loadings than copolymers due to the absence of ethylene segments that can provide inherent stabilization.

Engineering Plastics: In polymers such as polyurethane, ABS, and polycarbonate blends, HALS selection must consider potential interactions with other additives and the polymer matrix itself. N-alkylated HALS derivatives generally show better compatibility with engineering plastics, while N-OR types may undergo transesterification reactions in polyester-based systems. In polyurethane coatings and elastomers, HALS with hydroxyl functionality (e.g., this compound derivatives) can potentially participate in crosslinking reactions, leading to improved permanence.

PVC and Halogen-Containing Polymers: Traditional HALS show limited effectiveness in rigid PVC due to acid-base reactions with HCl released during degradation, which protonates the amine functionality and prevents nitroxyl radical formation [1]. In these systems, HALS must be combined with acid scavengers such as hydrotalcites or epoxidized oils to maintain effectiveness. Alternatively, non-basic HALS derivatives with permanently alkylated nitrogen centers have been developed specifically for acidic polymer environments.

Compatibility with Other Additives

The stabilization performance of HALS can be significantly influenced by interactions with other additives commonly used in polymer formulations. Understanding these interactions is essential for developing optimized stabilization packages:

Phenolic Antioxidants: While phenolic antioxidants can complement HALS performance by providing processing stability, they may also compete for radicals during the initial oxidation phase, potentially reducing the efficiency of nitroxyl radical formation. This interaction is time-dependent and concentration-specific, requiring careful balancing to achieve synergistic effects rather than antagonism.

UV Absorbers (Benzophenones, Benzotriazoles): HALS combine synergistically with UV absorbers in many applications, particularly in transparent coatings and thick sections where surface protection and bulk stabilization are both required. The UV absorber functions as a surface shield that filters incident radiation, while HALS provides bulk stabilization through radical scavenging, resulting in comprehensive protection throughout the material thickness.

Phosphite Process Stabilizers: Secondary antioxidants such as phosphites and phosphonites can enhance HALS performance by reducing hydroperoxide concentrations during processing, thereby preserving the HALS for long-term stabilization. However, some phosphite hydrolysis products may interact with HALS, necessitating evaluation of specific combinations for each application.

Table 2: HALS Compatibility and Recommended Concentrations in Various Polymer Systems

| Polymer Type | Recommended HALS | Concentration Range (%) | Synergistic Combinations | Antagonistic Interactions |

|---|---|---|---|---|

| Polypropylene | Tinuvin 770, Chimassorb 944 | 0.2-0.5 | Phenolic antioxidants, UV absorbers | Sulfur-containing compounds |

| LDPE Films | Chimassorb 944, Tinuvin 622 | 0.1-0.3 | Phosphites, benzophenones | None significant |

| Polyurethane | Tinuvin 765, Tinuvin 292 | 0.3-0.7 | Benzotriazoles, benzoates | Strong acids, isocyanates |

| PVC | Alkylated HALS derivatives | 0.5-1.0 | Epoxidized oils, hydrotalcites | Conventional HALS, basic compounds |

Experimental Protocols

Accelerated Weathering Testing

Accelerated weathering tests provide controlled conditions to evaluate the performance of HALS-stabilized polymers within practical timeframes. The following protocol describes the standard methodology for assessing photostabilization efficiency:

Sample Preparation: Prepare injection-molded plaques or compression-molded films of the stabilized polymer with dimensions of 50mm × 90mm × 2mm. Include unstabilized controls and reference samples with known stabilizers for comparison. Condition all samples at 23°C and 50% relative humidity for at least 48 hours before testing to establish consistent initial properties.

Testing Conditions: Expose samples in a xenon-arc weatherometer equipped with borosilicate inner and outer filters to simulate daylight spectrum. Maintain black standard temperature at 65°C ± 3°C, chamber temperature at 38°C ± 3°C, and relative humidity at 50% ± 5%. Program light/dark cycles of 102 minutes of light followed by 18 minutes of dark with simultaneous water spray during dark periods to simulate rain effects.

Performance Monitoring: Remove samples at regular intervals (typically 250, 500, 1000, 2000, and 4000 hours) and evaluate mechanical properties (tensile strength, elongation at break), surface characteristics (gloss, chalking), and chemical changes (carbonyl index, hydroperoxide concentration). Plot degradation profiles to determine the induction period to embrittlement or 50% property retention, which serves as the primary metric for stabilizer efficiency.

This protocol enables direct comparison of different HALS structures and concentrations, providing structure-activity relationships that guide stabilizer selection for specific applications. The correlation between accelerated testing and actual outdoor exposure varies by polymer and climate conditions, but generally 1000 hours of xenon-arc exposure approximates 1-2 years of temperate climate outdoor exposure.

Carbonyl Index Tracking Method

The carbonyl index is a sensitive indicator of photo-oxidative degradation in polymers, as carbonyl groups (ketones, aldehydes, carboxylic acids) form as primary oxidation products during chain scission events. This protocol describes the FTIR-based methodology for tracking carbonyl development:

Instrument Calibration: Configure Fourier-Transform Infrared (FTIR) spectrometer with resolution set to 4 cm⁻¹ and accumulation of 32 scans per spectrum. Establish baseline correction using polyethylene or polypropylene film without stabilizers as reference. Calibrate the wavelength accuracy using polystyrene film standards.

Spectrum Collection: Position each weathered sample in the FTIR sample holder and collect absorption spectra in the range 1800-1600 cm⁻¹, where the carbonyl stretching vibration appears. Take measurements at five different locations on each sample to account for heterogeneity, particularly in later stages of degradation where surface oxidation may be non-uniform.

Data Calculation: Determine the carbonyl index by calculating the ratio of the absorption at ~1712 cm⁻¹ (carbonyl band) to an internal reference band that remains relatively constant during degradation (~2720 cm⁻¹ for polyolefins, representing CH stretching). Plot carbonyl index versus exposure time to generate degradation curves, where the time to carbonyl index of 0.1 provides a quantitative measure of stabilizer effectiveness.

This method provides high sensitivity to early-stage oxidation, often detecting chemical changes before significant mechanical property deterioration occurs. For HALS evaluation, the reduction in carbonyl formation rate compared to unstabilized controls directly demonstrates the radical scavenging efficiency of the stabilizer system.

Analytical Methods for HALS Characterization

Nitroxyl Radical Quantification by ESR Spectroscopy

Electron Spin Resonance (ESR) spectroscopy provides direct detection and quantification of the nitroxyl radical intermediate central to the HALS mechanism, offering insights into stabilizer conversion and concentration during polymer degradation:

Sample Preparation: Prepare polymer films (0.1-0.5 mm thickness) containing 0.1-0.5% HALS. After subjecting samples to controlled UV exposure in a laboratory weathering device, precisely cut specimens of 2mm × 20mm and place in quartz ESR tubes. Avoid compression or folding that could alter the radical concentration.

ESR Parameters: Operate ESR spectrometer at X-band frequency (~9.5 GHz) with modulation frequency of 100 kHz, modulation amplitude of 1.0 G, microwave power of 5 mW, and sweep width of 100 G centered at g≈2.006. Maintain temperature at 25°C using variable temperature controller to ensure consistent signal intensity. Accumulate multiple scans (typically 5-10) to improve signal-to-noise ratio while avoiding saturation effects.

Quantitative Analysis: Prepare calibration standards using stable nitroxyl radicals (e.g., TEMPO) of known concentration in the same polymer matrix. Calculate nitroxyl radical concentration in test samples by double integration of the first-derivative ESR signal and comparison with the calibration curve. Plot nitroxyl radical concentration versus exposure time to track the formation and decay kinetics of this key intermediate throughout the degradation process.

This method directly validates the Denisov Cycle mechanism by demonstrating the correlation between nitroxyl radical formation and polymer stabilization, providing fundamental insights that complement performance-based evaluation methods.

Hydroperoxide Determination by Iodometric Titration

Hydroperoxide concentrations serve as a critical indicator of oxidative stress in polymers, as these species represent key intermediates in the auto-oxidation chain reaction. This protocol describes the iodometric method for hydroperoxide quantification:

Sample Solution Preparation: Dissolve 1.0 g of polymer film or granules in 50 mL of chlorobenzene at 110°C under nitrogen atmosphere to prevent additional oxidation during dissolution. After complete dissolution, cool the solution to 25°C and add 5 mL of glacial acetic acid and 1 mL of freshly prepared saturated potassium iodide solution.

Reaction and Titration: Heat the mixture to 60°C for 30 minutes with occasional shaking to allow complete reduction of hydroperoxides by iodide, liberating iodine that produces a yellow-to-brown color depending on concentration. Cool the solution and titrate with 0.01 N sodium thiosulfate solution using a microburet until the solution becomes colorless. Include a blank sample without polymer to correct for any iodine liberation from the solvent or reagents.

Calculation: Calculate hydroperoxide concentration using the formula: [POOH] (mmol/kg) = (V - V₀) × N × 1000 / (2 × W), where V and V₀ are the sample and blank titration volumes (mL), N is the normality of thiosulfate solution, and W is the sample weight (g). Monitor hydroperoxide accumulation throughout weathering exposure to track the oxidation progress and evaluate HALS efficiency in decomposing these initiation sources.

For HALS-containing systems, this method typically shows a characteristic pattern of initial hydroperoxide accumulation followed by a decrease as the nitroxyl radical concentration increases, demonstrating the regenerative mechanism where HALS becomes more effective as oxidation progresses.

Conclusion

This compound-based hindered amine light stabilizers represent one of the most significant advancements in polymer stabilization technology, offering unparalleled protection against photo-oxidative degradation through their unique cyclic radical scavenging mechanism. The regenerative nature of the Denisov Cycle enables these stabilizers to provide long-term durability at relatively low concentrations, making them indispensable for applications ranging from automotive components to agricultural films. As polymer requirements evolve toward greater sustainability and extended service life, the role of HALS in maintaining material integrity becomes increasingly critical. Future developments will likely focus on specialized HALS structures with enhanced compatibility for engineering plastics, reactive HALS that copolymerize with matrix polymers for permanent stabilization, and bio-based alternatives that maintain performance while reducing environmental impact. The experimental protocols and formulation guidelines presented in this document provide a foundation for researchers to evaluate and optimize these advanced stabilization systems for their specific applications.

References

Application Notes and Protocols: Evaluation of Piperidinol-Based Compounds for Anticancer Drug Development

Introduction